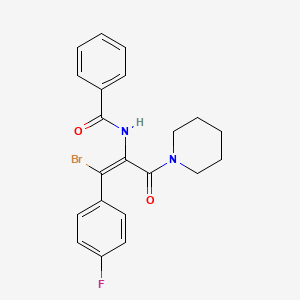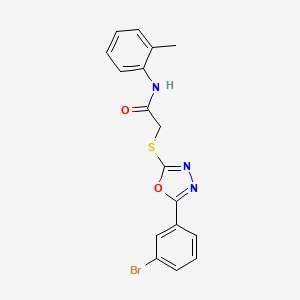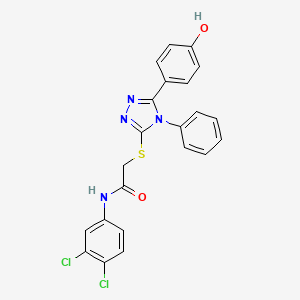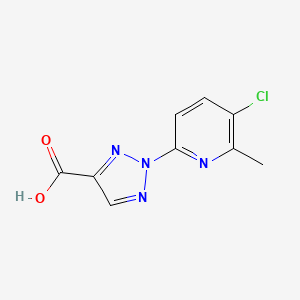
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a methyl group, connected to a triazole ring with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process One common method starts with the chlorination of 6-methylpyridine to obtain 5-chloro-6-methylpyridine This intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
化学反応の分析
Types of Reactions
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Chloro-6-methyl-2-pyridinylpyrimidine: Shares the pyridine and chlorine substitution but differs in the heterocyclic ring structure.
2-(4-Chloro-6-methylpyridin-2-yl)-1H-imidazole-4-carboxylic acid: Similar in having a pyridine ring with chlorine and methyl groups, but features an imidazole ring instead of a triazole ring.
Uniqueness
2-(5-Chloro-6-methylpyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H7ClN4O2 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC名 |
2-(5-chloro-6-methylpyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O2/c1-5-6(10)2-3-8(12-5)14-11-4-7(13-14)9(15)16/h2-4H,1H3,(H,15,16) |
InChIキー |
BFUIWDMVJQMLME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2N=CC(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
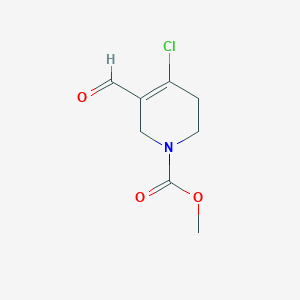
![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)
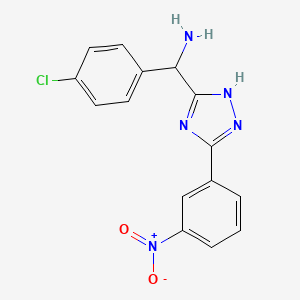
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
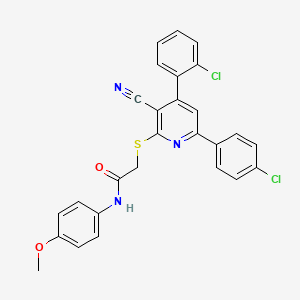
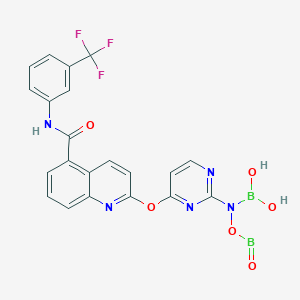
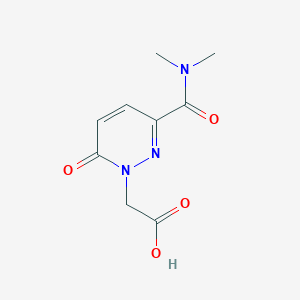
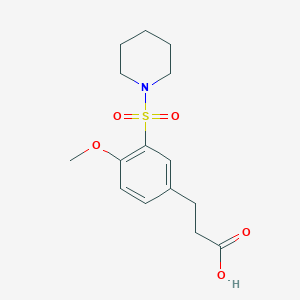
![6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15054641.png)

